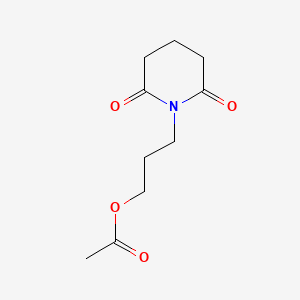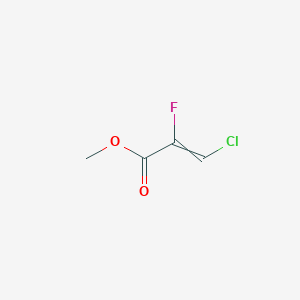
Methyl 3-chloro-2-fluoroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-2-fluoroprop-2-enoate: is an organic compound with the molecular formula C4H4ClFO2 It is a halogenated ester, characterized by the presence of both chlorine and fluorine atoms attached to a prop-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-fluoroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of chlorine and fluorine atoms to the prop-2-enoate structure.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-chloro-2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reactive species can add across the double bond. These reactions often require a catalyst and controlled temperature.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-chloro-2-fluoroprop-2-enoate is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated esters on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of various products.
Wirkmechanismus
The mechanism by which methyl 3-chloro-2-fluoroprop-2-enoate exerts its effects involves its ability to participate in various chemical reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to interact with different molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluoroprop-2-enoate: Similar in structure but lacks the chlorine atom.
Methyl 3-chloroprop-2-enoate: Similar in structure but lacks the fluorine atom.
Methyl 2-chloro-2-fluoropropanoate: Contains both chlorine and fluorine atoms but differs in the position of the double bond.
Uniqueness: Methyl 3-chloro-2-fluoroprop-2-enoate is unique due to the presence of both chlorine and fluorine atoms attached to the prop-2-enoate backbone. This dual halogenation imparts distinct reactivity and properties, making it a valuable compound in various chemical applications.
Eigenschaften
CAS-Nummer |
65006-94-2 |
|---|---|
Molekularformel |
C4H4ClFO2 |
Molekulargewicht |
138.52 g/mol |
IUPAC-Name |
methyl 3-chloro-2-fluoroprop-2-enoate |
InChI |
InChI=1S/C4H4ClFO2/c1-8-4(7)3(6)2-5/h2H,1H3 |
InChI-Schlüssel |
ICVCSAUHTPHDPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



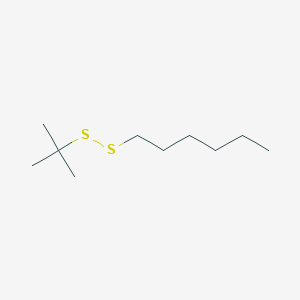
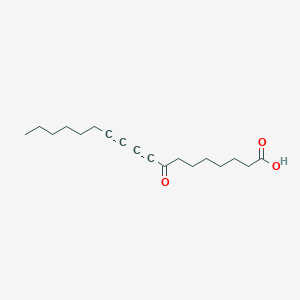
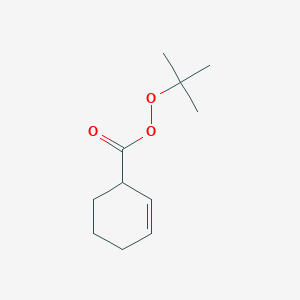
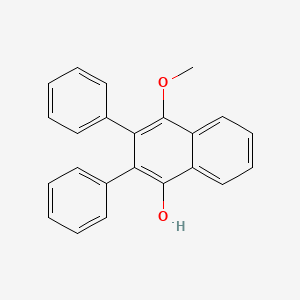
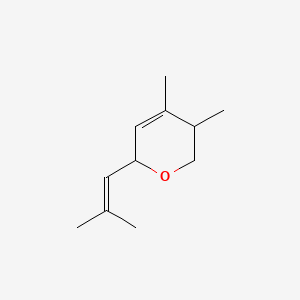
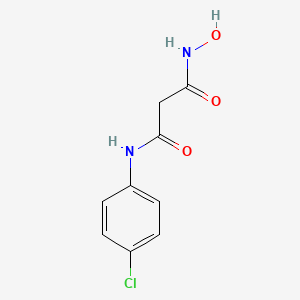
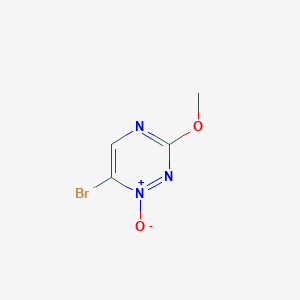
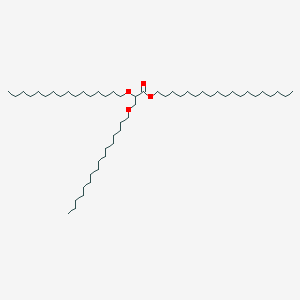
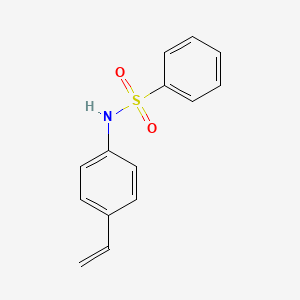

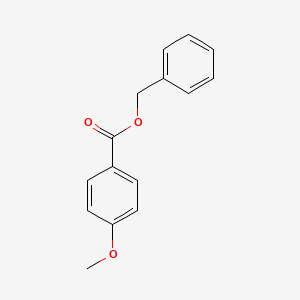
![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)
